Lucitanib - 1058137-23-7

Lucitanib

Catalog Number: EVT-287339
CAS Number: 1058137-23-7
Molecular Formula: C26H25N3O4
Molecular Weight: 443.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lucitanib (formerly known as E-3810, S80881, and CO-3810) is a small molecule tyrosine kinase inhibitor (TKI) classified as a multi-target inhibitor. [] It demonstrates potent inhibition against a range of tyrosine kinases crucial for tumor growth, survival, migration, and angiogenesis. [] These targets include:

  • Fibroblast Growth Factor Receptors (FGFRs) 1-3: FGFRs are overexpressed or mutated in various cancers and play a crucial role in tumor cell proliferation and survival. [] Lucitanib exhibits high in vitro kinase activity and specificity against these receptors. []
  • Vascular Endothelial Growth Factor Receptors (VEGFRs) 1-3: VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [] Lucitanib exhibits strong antiangiogenic properties by targeting VEGFRs. [, ]
  • Platelet-Derived Growth Factor Receptors (PDGFRs) α/β: PDGFRs are involved in various cellular processes, including cell growth and division. [] Lucitanib demonstrates inhibitory activity against these receptors. []

Lucitanib's multi-target profile distinguishes it from more selective FGFR inhibitors and suggests potential applications in a wider range of cancers, including those driven by FGF aberrations and those sensitive to angiogenesis inhibition. []

Mechanism of Action

Lucitanib's primary mechanism of action involves inhibiting the tyrosine kinase activity of FGFRs 1-3, VEGFRs 1-3, and PDGFRs α/β. [] This inhibition disrupts downstream signaling pathways crucial for tumor growth and progression.

  • Inhibition of FGFR Signaling: Lucitanib directly binds to FGFRs, preventing their activation by FGF ligands. [] This blockade disrupts downstream signaling pathways such as PI3K/AKT and RAS/RAF/MEK/ERK, ultimately leading to reduced tumor cell proliferation and survival. [, ] In ER+/FGFR1-amplified breast cancer cells, Lucitanib disrupts the interaction between FGFR1 and estrogen receptor alpha (ERα), inhibiting ligand-independent ER transcriptional activity and restoring sensitivity to endocrine therapy. [, ]
  • Inhibition of Angiogenesis: By targeting VEGFRs, Lucitanib disrupts the formation of new blood vessels within the tumor microenvironment. [, ] This antiangiogenic effect limits the supply of nutrients and oxygen to the tumor, hindering its growth and progression. []
  • Modulation of the Tumor Immune Microenvironment: Recent studies suggest that Lucitanib may possess immunomodulatory properties beyond its antiangiogenic effects. [] In syngeneic mouse models, Lucitanib increased the abundance of CD3+, CD8+, and CD4+ T cells in the spleen while decreasing the presence of dendritic cells and monocyte-derived suppressor cells. [] This immune modulation enhanced the antitumor activity of various coinhibitory and costimulatory immune checkpoint modulators, suggesting potential for combination therapies with Lucitanib and immunotherapy agents. []
Applications
  • Other Solid Tumors: Preclinical studies have shown promising results for Lucitanib in other FGFR-aberrant cancers, including bladder cancer, endometrial cancer, and gastric cancer. [, , ] Further clinical investigation is warranted to validate these findings in patient populations.

Angiogenesis-Sensitive Cancers:

  • Thyroid Cancer: Lucitanib has demonstrated promising clinical activity and a manageable side-effect profile in patients with metastatic thyroid cancer. [] Durable responses, including complete responses (CR), have been observed, even in patients previously treated with other multikinase inhibitors. []
  • Nasopharyngeal Carcinoma: Clinical trials have shown promising clinical activity and a tolerable safety profile for Lucitanib in heavily pretreated recurrent and metastatic nasopharyngeal carcinoma (NPC). [, ] Durable responses lasting more than one year have been observed in this patient population. []

Combination Therapies:

  • Lucitanib + Immune Checkpoint Inhibitors: Preclinical studies have demonstrated synergistic antitumor activity when Lucitanib is combined with immune checkpoint inhibitors such as anti-PD-1 and anti-CTLA-4. [, ] This enhanced efficacy is attributed to Lucitanib's ability to modulate the tumor immune microenvironment, making it more responsive to immunotherapy. [] Clinical trials investigating these combinations are ongoing. [, , ]
  • Lucitanib + Endocrine Therapy: In ER+/FGFR1-amplified breast cancer, combining Lucitanib with endocrine therapy agents like fulvestrant has shown greater antitumor activity compared with either agent alone. [, ] This synergistic effect is likely due to Lucitanib's ability to disrupt the interaction between FGFR1 and ERα, restoring sensitivity to endocrine therapy. []
  • Lucitanib + Other Targeted Therapies: Preclinical studies have explored combining Lucitanib with other targeted therapies, such as PI3K/AKT/mTOR inhibitors, demonstrating enhanced cell cytotoxicity. [] Further research is needed to identify optimal combinations and patient populations for clinical translation.
Future Directions
  • Biomarker Development: Identifying robust predictive biomarkers for Lucitanib response is crucial for selecting patients most likely to benefit from treatment. [, ] Current research focuses on FGFR1 amplification levels, FGFR1 expression levels, and potential resistance mechanisms like gatekeeper mutations. [, , ]
  • Overcoming Resistance: Understanding and overcoming resistance mechanisms to Lucitanib is essential for improving its long-term efficacy. [] Research efforts are exploring the role of gatekeeper mutations in FGFR1, alternative signaling pathways, and combination strategies to circumvent resistance. []
  • Optimizing Combination Therapies: Further research is needed to optimize combinations of Lucitanib with other anticancer agents, including immune checkpoint inhibitors, endocrine therapies, and other targeted therapies. [, , , ] This includes identifying synergistic combinations, determining optimal dosing schedules, and exploring potential biomarkers for combination therapy selection.
  • Expanding Clinical Applications: Investigating Lucitanib's therapeutic potential in other cancer types with FGFR aberrations or those sensitive to angiogenesis inhibition is warranted. [, , ] This includes conducting clinical trials in different tumor types and exploring its use in earlier disease settings.
  • Developing Next-Generation FGFR Inhibitors: Developing next-generation FGFR inhibitors with improved potency, selectivity, and ability to overcome resistance mechanisms is crucial for advancing FGFR-targeted therapies. [] These efforts may involve designing inhibitors targeting specific FGFR isoforms, developing covalent inhibitors, or exploring novel mechanisms of action beyond kinase inhibition.

Properties

CAS Number

1058137-23-7

Product Name

Lucitanib

IUPAC Name

6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C26H25N3O4/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30)

InChI Key

CUDVHEFYRIWYQD-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

Solubility

Soluble in DMSO, not in water

Synonyms

E3810; E-3810; E 3810; AL3810; AL 3810; AL-3810; Lucitanib.

Canonical SMILES

CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.